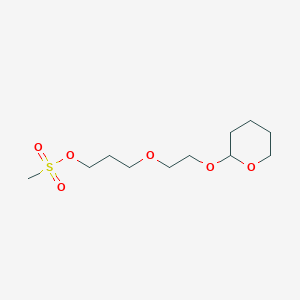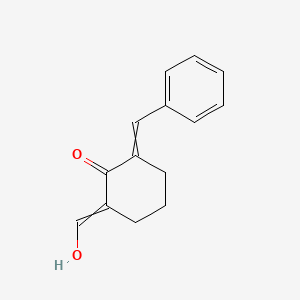
Zidovudine USP Impurity G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zidovudine USP Impurity G, also known as 3′-(3′-azido-3′-deoxythymidin-3-yl)-3′-deoxythymidine, is a related compound of Zidovudine, a thymidine analogue antiretroviral drug. Zidovudine is primarily used in the treatment of HIV infections. Impurity G is a dimeric form of Zidovudine and is often studied to understand the purity and stability of the primary drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine USP Impurity G involves the reaction of Zidovudine with specific reagents under controlled conditions. The primary synthetic route includes the azidation of thymidine, followed by coupling reactions to form the dimeric structure. The reaction conditions typically involve the use of solvents like methanol and chloroform, and the process is monitored using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and advanced chromatographic systems is common in industrial settings to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Zidovudine USP Impurity G undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Zidovudine, such as amine-substituted or oxidized forms .
Aplicaciones Científicas De Investigación
Zidovudine USP Impurity G has several scientific research applications:
Chemistry: Used as a reference standard in chromatographic analysis to ensure the purity of Zidovudine.
Biology: Studied to understand the metabolic pathways and degradation products of Zidovudine.
Medicine: Helps in the development of more stable and effective antiretroviral formulations.
Industry: Used in quality control processes during the manufacturing of Zidovudine
Mecanismo De Acción
The mechanism of action of Zidovudine USP Impurity G is closely related to that of Zidovudine. Zidovudine is a nucleoside reverse transcriptase inhibitor that competes with thymidine for incorporation into viral DNA. This incorporation results in chain termination during viral DNA synthesis, thereby inhibiting the replication of HIV. The dimeric form, Impurity G, is studied to understand the stability and potential
Propiedades
Fórmula molecular |
C20H25N7O8 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
1-[(2R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11?,12?,13-,14-,15+,16+/m0/s1 |
Clave InChI |
FOSHPJRCRHGLRP-RRLUZQOSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4CC([C@@H](O4)CO)N=[N+]=[N-])C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B14095298.png)

![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14095316.png)
![Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14095318.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B14095329.png)




![1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095359.png)

![3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B14095373.png)
![(8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14095381.png)
